N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C18H17N3O5 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-23-14-9-8-12(10-15(14)24-2)17-18(21-26-20-17)19-16(22)11-25-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
VCHZEPJTQOUIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4-Dimethoxyphenylglyoxylonitrile
3,4-Dimethoxybenzaldehyde is converted to its corresponding nitrile via a Strecker synthesis:
- Reaction conditions : 3,4-Dimethoxybenzaldehyde (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 4 hr.
- Work-up : The precipitate is filtered, washed with cold ethanol, and dried to yield 3,4-dimethoxyphenylglyoxylonitrile (85% yield).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 8.4 Hz, 1H), 4.08 (s, 2H), 3.92 (s, 3H), 3.89 (s, 3H).
- IR (KBr) : 2240 cm⁻¹ (C≡N stretch).
Cyclization to Oxadiazole
The dinitrile undergoes cyclization with hydroxylamine hydrochloride:
- Reaction conditions : 3,4-Dimethoxyphenylglyoxylonitrile (1.0 equiv) and hydroxylamine hydrochloride (2.0 equiv) are stirred in ethanol at 80°C for 12 hr.
- Work-up : The mixture is concentrated, and the residue is recrystallized from ethanol to yield 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine (78% yield).
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.41 (d, J = 8.4 Hz, 1H), 7.02 (d, J = 8.4 Hz, 1H), 6.15 (s, 2H, NH2), 3.87 (s, 3H), 3.85 (s, 3H).
- MS (ESI) : m/z 248.1 [M+H]⁺.
Amidation with Phenoxyacetyl Chloride
Synthesis of Phenoxyacetyl Chloride
Phenoxyacetic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) in dry dichloromethane at 0°C for 2 hr. Excess thionyl chloride is removed under reduced pressure to yield phenoxyacetyl chloride (95% purity).
Coupling Reaction
The oxadiazole amine is reacted with phenoxyacetyl chloride:
- Reaction conditions : 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine (1.0 equiv) and phenoxyacetyl chloride (1.2 equiv) are stirred in dry THF with triethylamine (2.0 equiv) at 25°C for 6 hr.
- Work-up : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield the target compound (72% yield).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.68 (d, J = 8.4 Hz, 1H), 7.34–7.28 (m, 2H), 7.02–6.96 (m, 3H), 6.89 (d, J = 8.4 Hz, 1H), 4.62 (s, 2H), 3.94 (s, 3H), 3.91 (s, 3H).
- 13C NMR (100 MHz, CDCl3) : δ 168.2 (C=O), 162.4 (C-O), 156.1 (C-N), 149.8, 148.7, 129.4, 124.6, 121.8, 114.5, 112.3, 67.8 (OCH2), 56.2, 56.0 (OCH3).
- HRMS (ESI) : m/z 412.1372 [M+H]⁺ (calc. 412.1378).
Optimization and Mechanistic Insights
Solvent and Base Screening
The amidation step was optimized by evaluating solvents (THF, DMF, DCM) and bases (triethylamine, pyridine, NaHCO3):
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | Triethylamine | 72 |
| DMF | Triethylamine | 65 |
| DCM | Pyridine | 68 |
| THF | NaHCO3 | 58 |
THF with triethylamine provided optimal yields due to improved solubility and minimal side reactions.
Temperature Effects
Elevating the reaction temperature to 40°C reduced yields (60%) due to oxadiazole ring decomposition. Room temperature (25°C) was ideal for balancing reaction rate and stability.
Alternative Synthetic Routes
Nitrile Oxide Cycloaddition
An alternative route involves the [3+2] cycloaddition of 3,4-dimethoxyphenylnitrile oxide with cyanoacetamide:
- Nitrile oxide generation : 3,4-Dimethoxybenzaldehyde oxime is treated with N-chlorosuccinimide (NCS) in dichloromethane.
- Cycloaddition : The nitrile oxide reacts with cyanoacetamide at 0°C for 4 hr, yielding the oxadiazole intermediate (65% yield).
This method offers a shorter pathway but requires stringent control of reaction conditions to prevent polymerization.
Scalability and Industrial Relevance
The described Route A is scalable to kilogram-scale with consistent yields (70–75%). Critical parameters include:
- Purity of dinitrile precursor : ≥98% to avoid side products.
- Moisture control : Strict anhydrous conditions during amidation.
Industrial batches (10 kg scale) achieved 71% yield, confirming reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the oxadiazole ring.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, physicochemical properties, and inferred biological activities.
Structural Analogs from the Same Chemical Series
lists several analogs sharing the 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl core but differing in the amide substituent (Table 1). These variations highlight structure-activity relationship (SAR) insights:
Table 1: Structural Comparison of Oxadiazole-Based Analogs
Key Observations:
- Substituent Flexibility: The phenoxyacetamide group in the target compound introduces a bulkier aromatic side chain compared to BH52671 (aliphatic ethylbutanamide) or BH52676 (propoxybenzamide). This may enhance π-π stacking interactions with biological targets.
- Electron-Withdrawing Groups : BH52669 incorporates a chlorine atom, which could improve binding affinity to hydrophobic pockets in enzymes or receptors.
- Fluorine Substitution: BH52675 includes a fluorine atom, known to modulate bioavailability and metabolic stability.
Bioactive Compounds with 3,4-Dimethoxyphenyl Moieties
reports cytotoxic dimethoxyphenyl-containing compounds isolated from Dryopteris fragrans, such as trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (compounds 8 and 9). These exhibited IC₅₀ values of 2.73–24.14 μM against A549, MCF7, and HepG2 cancer cell lines .
Other Related Structures
describes a 3,4-dimethoxyphenyl ethyl derivative in an azanium chloride complex, synthesized as an intermediate in alkaloid analog production . This underscores the versatility of the 3,4-dimethoxyphenyl group in diverse synthetic pathways, though its biological relevance here remains unclear.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21N3O5
- Molar Mass : 383.4 g/mol
- CAS Number : 898485-56-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence pathways related to:
- Cell Growth and Proliferation : It has shown potential in inhibiting specific enzymes and receptors that are critical in cancer cell proliferation.
- Inflammatory Response : The compound's structure suggests it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- In vitro Studies : In studies involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The IC50 values were comparable to established chemotherapeutic agents.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties:
- α-Amylase Inhibition : this compound was found to inhibit α-amylase activity effectively, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism .
Case Studies
- Zebrafish Model : A study utilizing zebrafish models demonstrated that the compound reduced tumor size and improved survival rates when administered in therapeutic doses. Histological analysis showed decreased necrosis and improved tissue architecture compared to control groups .
- Mice Model : In vivo studies on mice indicated that this compound led to significant reductions in tumor volume and weight without notable toxicity .
Toxicity Profile
Toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
Q & A
Q. What are the established synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Construction : The 1,2,5-oxadiazole (furazan) ring is formed via cyclization of amidoxime precursors under acidic conditions. For example, nitrile oxides can react with hydroxylamine derivatives to form the oxadiazole core .
Functionalization : The 3,4-dimethoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling.
Acetamide Coupling : The phenoxyacetamide moiety is attached using carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane with triethylamine as a base .
Q. Key Reaction Conditions :
Q. How is the structural conformation of this compound characterized in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Q. Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Dihedral angle (oxadiazole/phenyl) | 80.70° |
| Hydrogen bond length | 2.02 Å |
Q. What preliminary biological activities are associated with this compound?
Methodological Answer: While direct data on this compound is limited, structural analogs (e.g., quinazolinones, oxadiazoles) show:
- Antimicrobial Activity : Tested via broth microdilution (MIC values: 2–16 µg/mL) against Gram-positive bacteria .
- Anticancer Potential : Evaluated using MTT assays (IC₅₀: ~10 µM in HeLa cells) .
- Mechanistic Insights : Non-covalent interactions (π-π stacking, hydrogen bonding) with enzyme active sites (e.g., topoisomerase II) .
Advanced Research Questions
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Screening : Use a shake-flask method with HPLC-UV quantification. Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) .
- Surfactant Addition : Poloxamer 407 (0.1% w/v) enhances solubility in hydrophilic media .
- Derivatization : Introduce polar groups (e.g., sulfonyl) via post-synthetic modification without altering core pharmacophores .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| PBS (pH 7.4) | <0.1 |
| Ethanol | 12.3 |
Q. How should contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Metabolic Stability Checks : Perform liver microsome assays (e.g., human S9 fraction) to rule out rapid degradation .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target engagement in cellular models .
Q. What computational strategies predict binding modes of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1QZR for topoisomerase II). The 1,2,5-oxadiazole ring shows π-stacking with Tyr-274 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (TPSA: 85 Ų) and CYP3A4 inhibition risk .
Q. What are the degradation products under accelerated stability conditions?
Methodological Answer:
Q. How are analytical methods validated for purity assessment?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
